![molecular formula C20H18Cl2N4O2S B4776726 N-(2,5-dichlorophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4776726.png)
N-(2,5-dichlorophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(2,5-dichlorophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H18Cl2N4O2S and its molecular weight is 449.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide is 448.0527524 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(2,5-dichlorophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and synthesis.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 449.4 g/mol. Its structure features a triazole ring, a phenoxymethyl group, and a dichlorophenyl moiety, which contribute to its diverse biological activities.
Property | Details |
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Molecular Formula | C20H18Cl2N4O2S |
Molecular Weight | 449.4 g/mol |
Key Functional Groups | Triazole, phenoxymethyl |
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism may involve disrupting cellular processes or inhibiting specific enzymes crucial for microbial survival.
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay results indicate significant cytotoxic effects at certain concentrations .
Mechanisms of Action:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Receptor Activity: It could interact with specific receptors that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study: A study demonstrated that the compound effectively inhibited Staphylococcus aureus and Escherichia coli growth, showcasing its potential as an antimicrobial agent.
- Anticancer Evaluation: In a recent study involving various cancer cell lines, this compound exhibited IC50 values in the micromolar range against A431 and A549 cells, indicating its potential for further development as an anticancer drug .
- Mechanism-Based Approaches: Research focusing on mechanism-based approaches revealed that the compound targets specific pathways involved in cancer progression, such as those regulating apoptosis and cell cycle progression .
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Triazole Ring: The initial step typically involves the reaction of appropriate precursors to form the triazole structure.
- Introduction of Functional Groups: Subsequent reactions introduce the dichlorophenyl and phenoxymethyl groups to enhance biological activity.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2S/c1-2-10-26-18(12-28-15-6-4-3-5-7-15)24-25-20(26)29-13-19(27)23-17-11-14(21)8-9-16(17)22/h2-9,11H,1,10,12-13H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWGAGZCBXLWJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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